Benzyl 2-(hydroxymethyl)-4-oxopiperidine-1-carboxylate
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Overview
Description
Benzyl 2-(hydroxymethyl)-4-oxo-piperidine-1-carboxylate is a synthetic organic compound that belongs to the class of piperidine derivatives This compound features a piperidine ring substituted with a benzyl group, a hydroxymethyl group, and a carboxylate ester
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of benzyl 2-(hydroxymethyl)-4-oxo-piperidine-1-carboxylate typically involves the following steps:
Formation of the Piperidine Ring: The piperidine ring can be synthesized through a cyclization reaction involving a suitable precursor, such as a 1,5-diamine or a 1,5-diketone.
Introduction of the Benzyl Group: The benzyl group can be introduced via a nucleophilic substitution reaction using benzyl chloride and a suitable base.
Hydroxymethylation: The hydroxymethyl group can be introduced through a hydroxymethylation reaction using formaldehyde and a suitable catalyst.
Carboxylation: The carboxylate ester can be formed by reacting the hydroxymethylated piperidine with a carboxylic acid derivative, such as benzyl chloroformate, under basic conditions.
Industrial Production Methods
Industrial production of benzyl 2-(hydroxymethyl)-4-oxo-piperidine-1-carboxylate may involve optimized versions of the above synthetic routes, with a focus on scalability, cost-effectiveness, and environmental considerations. Continuous flow reactors and green chemistry principles may be employed to enhance efficiency and reduce waste.
Chemical Reactions Analysis
Types of Reactions
Benzyl 2-(hydroxymethyl)-4-oxo-piperidine-1-carboxylate can undergo various chemical reactions, including:
Oxidation: The hydroxymethyl group can be oxidized to a carboxyl group using oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: The carbonyl group in the piperidine ring can be reduced to a hydroxyl group using reducing agents such as sodium borohydride or lithium aluminum hydride.
Substitution: The benzyl group can be substituted with other functional groups through nucleophilic substitution reactions using suitable nucleophiles.
Common Reagents and Conditions
Oxidation: Potassium permanganate, chromium trioxide, and hydrogen peroxide under acidic or basic conditions.
Reduction: Sodium borohydride, lithium aluminum hydride, and catalytic hydrogenation.
Substitution: Benzyl chloride, sodium hydroxide, and various nucleophiles.
Major Products Formed
Oxidation: Formation of benzyl 2-(carboxymethyl)-4-oxo-piperidine-1-carboxylate.
Reduction: Formation of benzyl 2-(hydroxymethyl)-4-hydroxy-piperidine-1-carboxylate.
Substitution: Formation of various substituted piperidine derivatives depending on the nucleophile used.
Scientific Research Applications
Benzyl 2-(hydroxymethyl)-4-oxo-piperidine-1-carboxylate has several scientific research applications, including:
Chemistry: Used as a building block in the synthesis of more complex organic molecules and heterocycles.
Biology: Investigated for its potential biological activities, such as enzyme inhibition and receptor binding.
Medicine: Explored for its potential therapeutic applications, including as a precursor for drug development.
Industry: Utilized in the production of specialty chemicals and as an intermediate in the synthesis of pharmaceuticals and agrochemicals.
Mechanism of Action
The mechanism of action of benzyl 2-(hydroxymethyl)-4-oxo-piperidine-1-carboxylate involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may act as an inhibitor or modulator of these targets, affecting various biochemical pathways. The exact mechanism depends on the specific application and target of interest.
Comparison with Similar Compounds
Similar Compounds
Benzyl 2-(hydroxymethyl)-4-hydroxy-piperidine-1-carboxylate: Similar structure but with a hydroxyl group instead of a carbonyl group.
Benzyl 2-(carboxymethyl)-4-oxo-piperidine-1-carboxylate: Similar structure but with a carboxyl group instead of a hydroxymethyl group.
Piperidine-1-carboxylate derivatives: Various derivatives with different substituents on the piperidine ring.
Uniqueness
Benzyl 2-(hydroxymethyl)-4-oxo-piperidine-1-carboxylate is unique due to its specific combination of functional groups, which confer distinct chemical reactivity and potential biological activity. Its structure allows for versatile modifications, making it a valuable intermediate in synthetic chemistry and drug development.
Properties
Molecular Formula |
C14H17NO4 |
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Molecular Weight |
263.29 g/mol |
IUPAC Name |
benzyl 2-(hydroxymethyl)-4-oxopiperidine-1-carboxylate |
InChI |
InChI=1S/C14H17NO4/c16-9-12-8-13(17)6-7-15(12)14(18)19-10-11-4-2-1-3-5-11/h1-5,12,16H,6-10H2 |
InChI Key |
KLUHEADKGFBOFH-UHFFFAOYSA-N |
Canonical SMILES |
C1CN(C(CC1=O)CO)C(=O)OCC2=CC=CC=C2 |
Origin of Product |
United States |
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